Cas no 1241099-19-3 (3-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)-1-(4-methoxybutyl)azetidin-2-one)

3-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-fluorophenyl)-1-(4-methoxybutyl)azetidin-2-one is a specialized azetidinone derivative featuring a benzotriazole moiety, a fluorophenyl group, and a methoxybutyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a β-lactam scaffold, which may exhibit biological activity or serve as an intermediate in synthesizing bioactive molecules. The presence of the fluorophenyl group enhances lipophilicity and metabolic stability, while the benzotriazole moiety may contribute to binding interactions. The methoxybutyl chain offers solubility and synthetic versatility. Its structural complexity makes it a valuable candidate for further exploration in drug discovery and enzyme inhibition studies.
3-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)-1-(4-methoxybutyl)azetidin-2-one structure
1241099-19-3 structure
Product Name:3-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)-1-(4-methoxybutyl)azetidin-2-one
CAS No:1241099-19-3
MF:C20H21FN4O2
MW:368.404747724533
CID:6171539
PubChem ID:47077142
Update Time:2025-10-29

3-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)-1-(4-methoxybutyl)azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • Z837028358
    • EN300-26615965
    • 3-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)-1-(4-methoxybutyl)azetidin-2-one
    • AKOS034622218
    • 3-(benzotriazol-1-yl)-4-(4-fluorophenyl)-1-(4-methoxybutyl)azetidin-2-one
    • 1241099-19-3
    • Inchi: 1S/C20H21FN4O2/c1-27-13-5-4-12-24-18(14-8-10-15(21)11-9-14)19(20(24)26)25-17-7-3-2-6-16(17)22-23-25/h2-3,6-11,18-19H,4-5,12-13H2,1H3
    • InChI Key: MOHNGYWPCQWKCP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C(C(N1CCCCOC)=O)N1C2C=CC=CC=2N=N1

Computed Properties

  • Exact Mass: 368.16485409g/mol
  • Monoisotopic Mass: 368.16485409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 60.2Ų

3-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)-1-(4-methoxybutyl)azetidin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26615965-0.05g
1241099-19-3 90%
0.05g
$212.0 2023-09-12

Additional information on 3-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)-1-(4-methoxybutyl)azetidin-2-one

3-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-fluorophenyl)-1-(4-methoxybutyl)azetidin-2-one: A Comprehensive Overview

The compound 3-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)-1-(4-methoxybutyl)azetidin-2-one, identified by the CAS No. 1241099-19-3, represents a significant advancement in the field of organic chemistry and drug discovery. This molecule has garnered attention due to its unique structural features and potential applications in various therapeutic areas. The integration of a benzotriazole moiety, a fluorophenyl group, and a methoxybutyl chain into an azetidinone framework creates a compound with intriguing pharmacological properties.

Recent studies have highlighted the importance of benzotriazole-containing compounds in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. The benzotriazole ring, known for its aromatic stability and electron-withdrawing properties, plays a pivotal role in modulating the biological activity of the molecule. Researchers have demonstrated that such structures can effectively interact with target proteins, making them promising candidates for drug development.

The presence of a fluorophenyl group further enhances the compound's versatility. Fluorine substitution is widely recognized for its ability to improve drug-like properties such as lipophilicity and metabolic stability. In this compound, the fluorophenyl group contributes to the overall hydrophobicity, potentially improving its bioavailability and pharmacokinetic profile.

The azetidinone ring, a four-membered lactam structure, is another critical component of this molecule. Azetidinones are known for their rigidity and ability to form hydrogen bonds, which are essential for molecular recognition and binding affinity. This structural feature makes the compound suitable for targeting specific biological pathways or enzymes.

In terms of synthesis, the compound can be prepared through a multi-step process involving coupling reactions and cyclization steps. The use of advanced synthetic techniques ensures high yield and purity, making it feasible for large-scale production if required for preclinical or clinical studies.

Preliminary biological evaluations have shown that this compound exhibits potent inhibitory activity against several kinases, including those implicated in cancer and inflammatory diseases. Its selectivity profile suggests that it could be developed into a targeted therapy with minimal off-target effects.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the compound's behavior in complex biological systems. Molecular docking studies have revealed favorable interactions with key residues in the active sites of target enzymes, further supporting its potential as a therapeutic agent.

In conclusion, CAS No. 1241099-19-3, or 3-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)-1-(4-methoxybutyl)azetidin-2-one, stands out as a promising candidate in the realm of drug discovery. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool for addressing unmet medical needs.

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